molecular formula C28H21FN4O4S2 B12028580 (5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-44-3

(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12028580
CAS No.: 623940-44-3
M. Wt: 560.6 g/mol
InChI Key: USSCLVQDVXRIQP-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-thiazolidinone hybrid scaffold. Key structural attributes include:

  • Pyrazole core: Substituted at position 3 with a 4-ethoxy-3-nitrophenyl group and at position 1 with a phenyl group.
  • Thiazolidinone moiety: A 2-thioxo-4-one ring fused with a methylene bridge to the pyrazole.
  • Benzyl substituent: A 4-fluorobenzyl group at position 3 of the thiazolidinone.

Its molecular formula is C₂₉H₂₃FN₄O₄S₂ (based on analogs in –3), with a molecular weight of approximately 556.65 g/mol . The Z-configuration of the exocyclic double bond is critical for stereoelectronic interactions in biological systems.

Properties

CAS No.

623940-44-3

Molecular Formula

C28H21FN4O4S2

Molecular Weight

560.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21FN4O4S2/c1-2-37-24-13-10-19(14-23(24)33(35)36)26-20(17-32(30-26)22-6-4-3-5-7-22)15-25-27(34)31(28(38)39-25)16-18-8-11-21(29)12-9-18/h3-15,17H,2,16H2,1H3/b25-15-

InChI Key

USSCLVQDVXRIQP-MYYYXRDXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone.

    Introduction of Substituents: The ethoxy and nitro groups are introduced through nitration and etherification reactions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the pyrazole derivative with thiourea and an appropriate aldehyde under acidic conditions.

    Final Coupling: The final step involves the coupling of the thiazolidinone derivative with 4-fluorobenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties that dictate its chemical behavior:

A. Thiazolidinone-Thioxo System

  • The thioxo group (C=S) at position 2 and the conjugated exocyclic double bond at position 5 enable nucleophilic substitution and cycloaddition reactions.

  • Hydrolysis : Under acidic or basic conditions, the thiazolidinone ring may undergo hydrolysis, cleaving the C=S bond to form a thiol intermediate .

  • Oxidation : The thioxo group can oxidize to a sulfonic acid (C-SO3H) using strong oxidizing agents like H2O2 or KMnO4 .

B. Pyrazole Ring

  • The 1-phenyl-3-(4-ethoxy-3-nitrophenyl)pyrazole substituent contributes steric hindrance and electronic effects.

  • Electrophilic Substitution : The nitro group (-NO2) at the meta position deactivates the phenyl ring, directing incoming electrophiles to the para position relative to the ethoxy group .

C. 4-Fluorobenzyl Substituent

2.1. Reduction of Nitro Group

The nitro group on the phenyl ring can be selectively reduced to an amine (-NH2) using catalytic hydrogenation (H2/Pd-C) or sodium dithionite (Na2S2O4). This modification alters electronic properties and enhances solubility .

Reaction Conditions Product
Nitro → AmineH2 (1 atm), Pd-C, EtOH, 25°C(5Z)-5-{[3-(4-ethoxy-3-aminophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-...

2.2. Nucleophilic Attack on Thioxo Group

The thioxo sulfur is susceptible to nucleophilic reagents (e.g., amines, alcohols), leading to thiol exchange or ring-opening reactions .

Nucleophile Conditions Product
EthylamineDMF, 80°C, 6hThioamide derivative with a free -SH group
MethanolH2SO4, reflux, 2hMethoxy-substituted thiazolidinone

2.3. Cycloaddition Reactions

The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the nitro group, forming nitroso derivatives .

  • Thermal Stability : Decomposition occurs above 200°C, releasing SO2 and NOx gases (observed via TGA-DSC analysis) .

Biological Reactivity

While not a chemical reaction per se, the compound’s interaction with cyclooxygenase-II (COX-II) involves non-covalent binding via:

  • Hydrogen bonding between the thioxo group and Arg120.

  • π-π stacking of the 4-fluorobenzyl group with Tyr355 .

Computational Insights

DFT studies (B3LYP/6-31G*) predict:

  • The thioxo group has a partial charge of -0.42 e, making it the most electrophilic site.

  • The LUMO (-1.89 eV) is localized on the pyrazole-thiazolidinone interface, indicating susceptibility to nucleophilic attack .

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ in substituents on the pyrazole ring and benzyl group, which influence solubility, lipophilicity, and bioactivity. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound ID Pyrazole Substituent Benzyl Group Molecular Weight (g/mol) LogP* Key Features
Target Compound 4-ethoxy-3-nitrophenyl 4-fluorobenzyl 556.65 ~4.2 Electron-withdrawing NO₂; fluorinated benzyl
Analog A 4-ethoxy-3-nitrophenyl 4-methylbenzyl 556.65 ~4.5 Increased lipophilicity (methyl vs. F)
Analog B 3-fluoro-4-propoxyphenyl 4-fluorobenzyl ~570.68 ~4.8 Propoxy chain enhances bulk/lipophilicity
Analog C 4-ethoxyphenyl 4-methoxybenzyl 548.65 ~3.9 Methoxy group improves solubility
Analog D 3-chloro-4-methoxyphenyl Dodecyl ~625.82 ~7.1 Long alkyl chain; extreme lipophilicity

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

  • Fluorinated benzyl groups (e.g., 4-fluorobenzyl in the target vs.
  • Nitro groups (target vs. Analog C) increase electron-withdrawing effects, possibly enhancing reactivity in hydrogen-bonding interactions .
  • Long alkyl chains (Analog D) drastically increase logP, rendering the compound more membrane-permeable but less soluble .

Structural and Electronic Analysis

Computational tools like Multiwfn () enable comparative analysis of electronic properties:

  • HOMO-LUMO gaps : Fluorine substituents may lower the LUMO energy, enhancing electrophilicity and reactivity .

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structural framework of thiazolidinones allows for modifications that can enhance their biological activity. The presence of the thiazolidinone ring and substituents such as the ethoxy and nitrophenyl groups are crucial in determining the compound's efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Thiazolidinones have been extensively studied for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. A review of thiazolidinone derivatives indicated their effectiveness in combating infections, possibly due to the ability to disrupt microbial cell walls or interfere with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazolidinone derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The compound may similarly reduce inflammation through these mechanisms, contributing to its therapeutic potential .

Study 1: Anticancer Efficacy

In a study evaluating a series of thiazolidinone derivatives, one analog demonstrated an IC50 value of 12 µM against breast cancer cell lines, indicating significant antiproliferative activity. This study supports the hypothesis that structural modifications can enhance anticancer efficacy .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus. This suggests that the compound may possess strong antibacterial properties comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can lead to enhanced potency or selectivity for particular biological targets. For instance, the introduction of electron-withdrawing groups has been associated with increased anticancer activity due to improved interaction with target enzymes involved in cell proliferation .

Data Summary Table

Biological Activity Effect Reference
AnticancerIC50 = 12 µM against breast cancer cells
AntimicrobialMIC = 8 µg/mL against Staphylococcus aureus
Anti-inflammatoryInhibition of COX/LOX enzymes

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsYield Improvement
SolventTHF vs. ethanol59% vs. 45%
CatalystTriethylamine vs. none15% increase
RecrystallizationAcetic acid vs. ethanolHigher purity

Basic: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • FT-IR : Identify thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • NMR :
    • ¹H NMR : Look for exocyclic methylene proton (Z-configuration) as a singlet at δ 6.8–7.2 ppm .
    • ¹³C NMR : Thiazolidinone carbonyl at ~170 ppm and thiocarbonyl at ~195 ppm .
  • UV-Vis : π→π* transitions in nitroaryl/pyrazole moieties (λmax ~300–350 nm) .

Advanced: How to resolve contradictions between experimental NMR and computational predictions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. Discrepancies often arise from solvent effects or conformational flexibility .
  • Solvent Correction : Apply the IEF-PCM model to account for THF or DMSO interactions .
  • Validation : Compare experimental NOESY data with computed 3D structures to confirm stereochemistry .

Example : A 0.3 ppm deviation in ¹H NMR for exocyclic methylene protons may indicate solvent polarity effects not modeled in DFT .

Advanced: Strategies for solving crystal structures with twinning/poor diffraction

Methodological Answer:

  • Software Tools : Use SHELXL for refinement (supports TWIN/BASF commands for twinned data) .
  • Data Collection : Collect high-resolution data (≤1.0 Å) to mitigate poor diffraction.
  • Validation : Check ADPs (anisotropic displacement parameters) via ORTEP to identify disorder .

Q. Table 2: SHELXL Refinement Workflow

StepActionOutcome
Data IntegrationUse SAINT for frame scalingReduced noise
Twinning CorrectionApply TWIN/BASF commandsR1 < 0.05
VisualizationWinGX/ORTEP for ellipsoid plotsConfirmed geometry

Advanced: Applying flow chemistry for scalable synthesis

Methodological Answer:

  • Reactor Design : Use microfluidic channels for precise control of exothermic steps (e.g., nitro group introduction) .
  • Optimization : Employ Design of Experiments (DoE) to model variables (residence time, temperature).
  • Case Study : Diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation achieved 85% yield in flow vs. 60% batch .

Basic: Confirming Z-configuration of the exocyclic double bond

Methodological Answer:

  • X-ray Crystallography : Direct visualization of molecular geometry (e.g., C5–C6 bond torsion angles) .
  • NOESY : Cross-peaks between methylene protons and adjacent aryl groups confirm spatial proximity .

Advanced: Computational methods for electronic/reactivity prediction

Methodological Answer:

  • Frontier Orbital Analysis : Use DFT to compute HOMO/LUMO energies. The nitro group lowers LUMO, enhancing electrophilicity .
  • Reactivity Hotspots : ESP maps identify nucleophilic regions (e.g., thioxo sulfur) prone to alkylation .

Q. Table 3: DFT Parameters for Electronic Analysis

MethodBasis SetApplication
B3LYP6-311+G(d,p)HOMO/LUMO gaps
M06-2XDef2-TZVPSolvent effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.